molecular formula C14H24N2O B13272728 N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B13272728
M. Wt: 236.35 g/mol
InChI Key: ZKLONSUVCHGLCQ-UHFFFAOYSA-N
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Description

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide (CAS 1218031-02-7) is a chemical compound with a molecular formula of C14H24N2O and a molecular weight of 236.35 g/mol . This molecule features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold linked to a 2-aminocyclohexyl group via a carboxamide bridge, presenting a unique three-dimensional structure for scientific investigation. The bicyclo[2.2.1]heptane moiety is a well-known framework in medicinal chemistry and chemical biology, often used to confer conformational restraint and explore structure-activity relationships. While the specific biological profile of this compound is an area for ongoing research, its structural features suggest potential as a valuable scaffold in drug discovery. Research on analogous bicyclo[2.2.1]heptane-carboxamide derivatives indicates potential research applications in neuroscience and metabolism. For instance, one study has shown that the compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) can inhibit L-amino acid carriers, modulating the effects of L-dopa on dopaminergic neurons . Another study on BCH highlighted its role as a glutamate dehydrogenase activator, demonstrating a β-cell-protective effect in models of diabetes . This suggests that related compounds, such as this compound, may be of interest for researching metabolic disorders and neuropharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary consumption. Researchers should refer to the material safety data sheet for safe handling procedures.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H24N2O/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9/h9-13H,1-8,15H2,(H,16,17)

InChI Key

ZKLONSUVCHGLCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

  • Method:
    Intermolecular Diels-Alder reactions between 1,4-bis(silyloxy)-cyclopentadienes and dienophiles such as acetylenic compounds facilitate the formation of the bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons (see).

  • Advantages:
    High regioselectivity and stereoselectivity, enabling the synthesis of complex derivatives with functional groups suitable for subsequent modifications.

Intramolecular Cyclization

  • Method:
    Cyclization of suitably functionalized intermediates, such as amino or hydroxyl groups bearing precursors, can produce the bicyclic core via nucleophilic attack or ring closure under acidic or basic conditions.

Research findings:
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved through intramolecular cyclization of amino alcohols or amino acids, with yields improved by using catalysts like platinum oxide or by optimizing reaction conditions to favor ring closure (see).

Amino group introduction is typically achieved via nucleophilic substitution or reduction steps:

  • From nitro precursors:
    Nitro groups can be reduced to amines using catalytic hydrogenation or metal hydrides, followed by acylation to form the carboxamide.

  • Direct amino substitution:
    Amination of halogenated intermediates (e.g., chloro or bromo derivatives) with ammonia or amine nucleophiles under controlled conditions.

Carboxamide formation involves acylation of the amino group:

  • Method:
    Reaction of the amino intermediate with acyl chlorides or anhydrides under basic conditions to afford the amide.

Research findings:
The synthesis of related bicyclic amides has been demonstrated by acylating amino derivatives with acyl chlorides or anhydrides, with yields depending on the reactivity of the amino group and the nature of the acylating agent.

Final Assembly and Purification

  • Purification:
    Techniques such as recrystallization, chromatography, and derivatization (e.g., formation of picrates or methylated derivatives) are employed to confirm purity and structure.

  • Structural confirmation:
    Spectroscopic methods, including NMR and IR, alongside melting point analysis of derivatives, validate the synthesis.

Summary of Key Data and Tables

Step Methodology Key Reagents Typical Yield Notes
1 Reduction of phenolic compounds Platinum dioxide, Raney nickel 20-25% Catalytic hydrogenation
2 Diels-Alder cycloaddition 1,4-bis(silyloxy)-cyclopentadiene, acetylenic dienophiles Variable High regioselectivity
3 Intramolecular cyclization Catalysts like platinum oxide Variable Ring closure efficiency
4 Amination NH3 or amines Variable Halogenated intermediates
5 Acylation Acyl chlorides Variable Formation of carboxamide

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The aminocyclohexyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.1]heptane core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Properties

Compound Substituent Yield (%) Key Properties Reference
46 6-Chloro, N-methyl 45 IR: 1738 cm⁻¹ (C=O stretch)
34a N,N-Dimethyl 79 High purity via spectroscopic data
ML213 N-Mesityl N/A Density: 1.1 g/cm³; LogP: 4.38

Stereochemical Considerations

The bicyclo[2.2.1]heptane core allows for endo and exo isomerism, influencing both synthesis and bioactivity:

  • Norbo-1 (exo) and Norbo-2 (endo): Derived from norbornene carboxamides, these isomers are separated chromatographically. The exo configuration often dominates in reactions due to kinetic control .
  • Trifluoromethanesulfonamide derivatives : A 99.2% total yield of endo/exo isomers highlights the synthetic preference for specific stereochemistry under optimized conditions .

Table 2: Stereochemical Impact on Bioactivity

Compound Configuration Pharmacological Activity Reference
Norbo-1 exo 5-HT1A receptor affinity (IC₅₀: ~nM)
Norbo-2 endo Reduced receptor binding

Pharmacological and Physicochemical Properties

Substituents modulate lipophilicity, solubility, and target interactions:

  • N-(2,4-Difluorophenyl) derivative: Enhanced electronic effects from fluorine atoms may improve metabolic stability .
  • Antiviral Applications :
    • Atilotrelvir : A complex derivative with a bicycloheptane carboxamide core demonstrates antiviral activity, underscoring the scaffold's versatility in drug design .

Biological Activity

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide (CAS No. 1218031-02-7) is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₄N₂O
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 1218031-02-7

This compound has been studied primarily for its interaction with potassium channels, specifically KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). These channels play a crucial role in neuronal excitability and are implicated in various neurological disorders.

Selectivity and Efficacy

A study reported that this compound acts as a selective opener for KCNQ2 and KCNQ4 channels, with an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating its potential utility in therapeutic applications targeting these channels . The selectivity profile suggests that it may help modulate neuronal activity without significantly affecting other related potassium channels.

In Vitro Studies

In vitro evaluations have demonstrated that this compound effectively enhances the activity of KCNQ channels, leading to increased potassium ion conductance . This modulation can stabilize neuronal membranes and reduce excitability, which is beneficial in conditions such as epilepsy.

Case Studies

  • Neuroprotective Effects : Research has suggested that compounds similar to this compound exhibit neuroprotective effects in models of neurodegeneration by enhancing KCNQ channel activity, thereby reducing excitotoxicity .
  • Anticonvulsant Properties : In animal models, the compound has shown promising anticonvulsant properties, suggesting its potential as a therapeutic agent for seizure disorders .

Comparative Analysis with Related Compounds

Compound NameEC50 (nM)SelectivityNotes
This compound230 (KCNQ2), 510 (KCNQ4)HighSelective opener for KCNQ channels
ML213230 (KCNQ2), 510 (KCNQ4)ModerateSimilar mechanism but broader effects on other channels

Safety and Toxicology

Preliminary safety assessments indicate that while this compound exhibits beneficial effects on neuronal activity, further studies are required to fully understand its toxicological profile and long-term effects on health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide, and how can reaction conditions be optimized to improve yield?

  • The synthesis of bicyclo[2.2.1]heptane carboxamide derivatives typically involves coupling bicyclic carboxylic acid precursors with amine-containing moieties. For example, ester intermediates (e.g., methyl bicyclo[2.2.1]heptane-2-carboxylate) can be hydrolyzed to carboxylic acids and subsequently activated for amide bond formation using reagents like HATU or EDC/NHS . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants should be systematically tested to maximize yield and minimize side products. NMR and LC-MS should track intermediate formation .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and stereochemistry. Key diagnostic signals include:

  • Bicyclic framework protons : Distinct splitting patterns (e.g., 1–2 ppm for bridgehead protons) .
  • Amide NH protons : Downfield shifts (~5–8 ppm) sensitive to hydrogen bonding .
  • Cyclohexylamine protons : Axial vs. equatorial conformers may split signals in 1^1H NMR, requiring 2D techniques (e.g., COSY, HSQC) for assignment .

Q. What analytical techniques are essential for purity assessment of this compound?

  • HPLC-PDA/MS : Quantifies impurities and verifies molecular ion peaks.
  • Elemental Analysis : Validates C, H, N composition.
  • DSC/TGA : Assesses thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the bicyclo[2.2.1]heptane scaffold on biological target binding?

  • Density Functional Theory (DFT) calculations can map electrostatic potential surfaces and frontier molecular orbitals to identify reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like orexin receptors or enzymes, guided by the compound’s rigid bicyclic framework and amine-carboxamide pharmacophore .

Q. What strategies address discrepancies in pharmacological activity data across different assays?

  • Example : If in vitro assays show inconsistent IC50_{50} values for enzyme inhibition:

  • Validate assay conditions (e.g., buffer pH, co-solvents) to rule out artifactual interference.
  • Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Cross-reference with structural analogs (e.g., N-benzyl bicycloheptane carboxamides) to identify structure-activity relationships (SAR) .

Q. How can isotopic labeling (e.g., 15^{15}N, 13^{13}C) elucidate metabolic pathways of this compound?

  • Synthesize 13^{13}C-labeled bicycloheptane-carboxylic acid precursors via asymmetric catalysis .
  • Track metabolite formation in hepatocyte incubations using LC-MSn^n. Focus on hydrolytic cleavage of the amide bond and cyclohexylamine oxidation products .

Q. What are the challenges in resolving stereoisomers of this compound, and how can chiral chromatography be optimized?

  • The bicyclic scaffold and cyclohexylamine substituent introduce multiple stereocenters. Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/IPA/DEA mobile phases. Adjust column temperature (20–40°C) and flow rates to separate diastereomers. Confirm configurations via X-ray crystallography of co-crystallized derivatives .

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